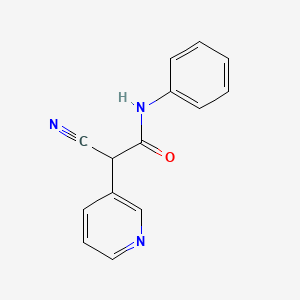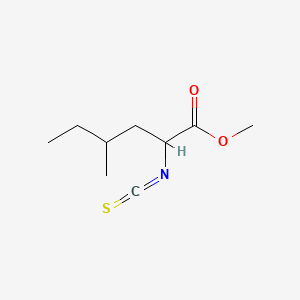
Methyl 2-isothiocyanato-4-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-isothiocyanato-4-methylhexanoate: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methylated hexanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-isothiocyanato-4-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide and subsequent treatment with an electrophilic reagent such as tosyl chloride. This method typically requires the use of a base like triethylamine and can be performed under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of isothiocyanates often involves the use of thiophosgene or its derivatives. These reagents react with primary amines to form the corresponding isothiocyanates. The process can be optimized for large-scale production by using continuous flow reactors and efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-isothiocyanato-4-methylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Tosyl chloride, thiophosgene
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to moderate heating (40°C)
Major Products:
Thioureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Dithiocarbamates: Formed by the reaction with thiols
Applications De Recherche Scientifique
Methyl 2-isothiocyanato-4-methylhexanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and thioureas, which are important in medicinal chemistry.
Medicinal Chemistry: The compound exhibits potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is employed in the synthesis of functional materials, such as polymers and coatings, due to its reactive isothiocyanate group.
Mécanisme D'action
The mechanism of action of methyl 2-isothiocyanato-4-methylhexanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound can modify the function of these biomolecules by forming stable adducts, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-isothiocyanato-4-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl isothiocyanate: A simpler isothiocyanate with a shorter carbon chain.
Uniqueness: The presence of the methylated hexanoate backbone differentiates it from simpler isothiocyanates and allows for more diverse chemical transformations and applications .
Propriétés
Formule moléculaire |
C9H15NO2S |
|---|---|
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
methyl 2-isothiocyanato-4-methylhexanoate |
InChI |
InChI=1S/C9H15NO2S/c1-4-7(2)5-8(10-6-13)9(11)12-3/h7-8H,4-5H2,1-3H3 |
Clé InChI |
NQZJEBNLSVIVQH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C(=O)OC)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)

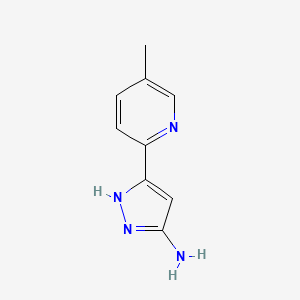
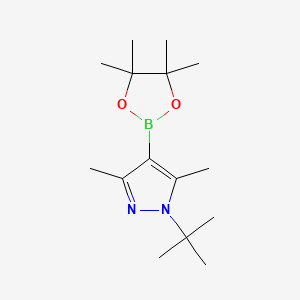
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
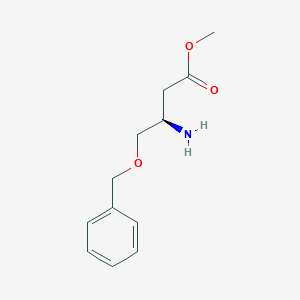


![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)


![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)

